molecular formula C59H71ClFN11O7S B12508912 1-[2-(3-{3-[2-({[7-(8-chloronaphthalen-1-yl)-4-[3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-5H,6H,8H-pyrido[3,4-d]pyrimidin-2-yl]oxy}methyl)pyrrolidin-1-yl]propoxy}propanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide

1-[2-(3-{3-[2-({[7-(8-chloronaphthalen-1-yl)-4-[3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-5H,6H,8H-pyrido[3,4-d]pyrimidin-2-yl]oxy}methyl)pyrrolidin-1-yl]propoxy}propanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide

Cat. No.: B12508912
M. Wt: 1132.8 g/mol
InChI Key: ZCGQZLKPUVGCBQ-UHFFFAOYSA-N
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Description

The compound “(2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amides, hydroxyl groups, and aromatic rings, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes may include:

    Formation of the pyrrolidine core: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the naphthalene moiety: This could be achieved through a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the piperazine ring: This step might involve nucleophilic substitution reactions.

    Functionalization of the side chains: This could involve various organic transformations such as oxidation, reduction, and protection-deprotection steps.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve:

    High-throughput screening of reaction conditions: .

    Use of automated synthesis platforms: .

    Implementation of continuous flow chemistry: to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Amines.

    Substitution products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

This compound could have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and multiple functional groups.

    Pharmacology: Study of its biological activity and potential therapeutic effects.

    Materials Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Potential mechanisms might include:

    Binding to specific receptors or enzymes: .

    Inhibition or activation of particular signaling pathways: .

    Interaction with cellular membranes or other macromolecules: .

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide analogs: .

    Other complex organic molecules with similar functional groups: .

Uniqueness

    Structural complexity: The presence of multiple functional groups and rings.

    Potential biological activity: Unique interactions with biological targets due to its specific structure.

Properties

Molecular Formula

C59H71ClFN11O7S

Molecular Weight

1132.8 g/mol

IUPAC Name

1-[2-[3-[3-[2-[[7-(8-chloronaphthalen-1-yl)-4-[3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C59H71ClFN11O7S/c1-37(61)56(76)71-27-26-70(32-42(71)19-22-62)54-45-20-25-69(48-14-7-11-40-10-6-13-46(60)51(40)48)34-47(45)65-58(67-54)79-35-43-12-8-23-68(43)24-9-28-78-29-21-50(74)66-53(59(3,4)5)57(77)72-33-44(73)30-49(72)55(75)63-31-39-15-17-41(18-16-39)52-38(2)64-36-80-52/h6-7,10-11,13-18,36,42-44,49,53,73H,1,8-9,12,19-21,23-35H2,2-5H3,(H,63,75)(H,66,74)

InChI Key

ZCGQZLKPUVGCBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCCN4CCCC4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN(C(C9)CC#N)C(=O)C(=C)F)O

Origin of Product

United States

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